methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-anilino-2-oxoethyl)-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-24(28)23-22(17-10-4-2-5-11-17)19-14-8-9-15-20(19)32(29,30)26(23)16-21(27)25-18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJKHFTOKRBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar properties, which could impact its bioavailability.
Biological Activity
Methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and related research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazines, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure contains a thiazine ring fused with a carboxylate group and an oxo group, contributing to its pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazines exhibit significant anticancer properties. This compound has shown promise against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-468 (breast cancer)
In vitro studies using MTT assays revealed that this compound exhibits notable antiproliferative activity against these cell lines. Specifically, compounds similar to this structure demonstrated cytotoxicity through inhibition of cell proliferation pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to act as multikinase inhibitors, affecting pathways critical for cancer cell survival and proliferation .
- Topoisomerase I Binding : Molecular docking studies suggest that the compound may bind to the active site of topoisomerase I, an enzyme crucial for DNA replication and repair .
Comparative Biological Activity
A comparative analysis of various benzothiazine derivatives indicates that modifications in their chemical structure can significantly affect their biological potency. The following table summarizes some key findings from recent studies on related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Topoisomerase I inhibitor |
| Compound B | MDA-MB-468 | 10 | Multikinase inhibition |
| Compound C | A549 (lung cancer) | 20 | Apoptosis induction |
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various benzothiazine derivatives, this compound was found to significantly reduce cell viability in both MCF-7 and MDA-MB-468 cells. The study concluded that structural modifications could enhance efficacy against breast cancer .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how benzothiazine derivatives interact with cellular targets. The study utilized molecular docking simulations to reveal binding affinities and interactions with topoisomerase I. Results indicated that the compound's structural features are essential for its binding efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The compound can be synthesized through condensation of appropriate phenylamino and thiazine derivatives.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm their structure and purity .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation | Phenylamine + Thiazine Derivatives | Varies |
| 2 | Purification | Recrystallization in Ethanol | High |
Antimicrobial Activity
Research has demonstrated that derivatives of methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Properties
Several studies have indicated that this compound may possess anticancer activity. In particular, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
Neuroprotective Effects
There is emerging evidence suggesting that methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine may have neuroprotective effects. It has been studied as a potential acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Potential Drug Development
Given its diverse biological activities, there is significant potential for developing this compound into a therapeutic agent. Its applications could span various fields:
- Antibiotic Development : As a novel antimicrobial agent.
- Cancer Therapy : As an adjunct or alternative treatment option for specific cancers.
- Neurological Disorders : As a treatment for cognitive decline associated with aging.
Case Studies
Several case studies have documented the efficacy of similar thiazine derivatives in clinical settings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
